molecular formula C27H31FN2O4 B11630786 1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11630786
M. Wt: 466.5 g/mol
InChI Key: YDCQXGLPRLAQAW-WJTDDFOZSA-N
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Description

1-[2-(DIETHYLAMINO)ETHYL]-5-(4-FLUOROPHENYL)-3-HYDROXY-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a diethylaminoethyl group, a fluorophenyl group, a hydroxy group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(DIETHYLAMINO)ETHYL]-5-(4-FLUOROPHENYL)-3-HYDROXY-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, including the formation of the pyrrolidone ring, the introduction of the fluorophenyl group, and the attachment of the diethylaminoethyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), is essential for monitoring the synthesis and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-(DIETHYLAMINO)ETHYL]-5-(4-FLUOROPHENYL)-3-HYDROXY-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the benzoate ester can be reduced to form an alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the benzoate ester may produce an alcohol.

Scientific Research Applications

1-[2-(DIETHYLAMINO)ETHYL]-5-(4-FLUOROPHENYL)-3-HYDROXY-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[2-(DIETHYLAMINO)ETHYL]-5-(4-FLUOROPHENYL)-3-HYDROXY-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The diethylaminoethyl group may interact with receptors or enzymes, modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity to its targets, while the hydroxy and benzoate ester groups may influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(DIETHYLAMINO)ETHANOL: A related compound with a similar diethylaminoethyl group but lacking the complex structure of the pyrrolidone ring and fluorophenyl group.

    4-FLUOROBENZOIC ACID: Contains the fluorophenyl group but lacks the diethylaminoethyl and pyrrolidone components.

    N,N-DIETHYL-2-AMINOETHANOL: Similar in structure but lacks the additional functional groups present in the target compound.

Uniqueness

1-[2-(DIETHYLAMINO)ETHYL]-5-(4-FLUOROPHENYL)-3-HYDROXY-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its complex structure allows for diverse applications in research and industry, making it a valuable compound for further investigation.

Properties

Molecular Formula

C27H31FN2O4

Molecular Weight

466.5 g/mol

IUPAC Name

(4E)-1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-4-[hydroxy-(2-methyl-4-prop-2-enoxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C27H31FN2O4/c1-5-16-34-21-12-13-22(18(4)17-21)25(31)23-24(19-8-10-20(28)11-9-19)30(27(33)26(23)32)15-14-29(6-2)7-3/h5,8-13,17,24,31H,1,6-7,14-16H2,2-4H3/b25-23+

InChI Key

YDCQXGLPRLAQAW-WJTDDFOZSA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=C(C=C(C=C2)OCC=C)C)\O)/C(=O)C1=O)C3=CC=C(C=C3)F

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=C(C=C(C=C2)OCC=C)C)O)C(=O)C1=O)C3=CC=C(C=C3)F

Origin of Product

United States

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